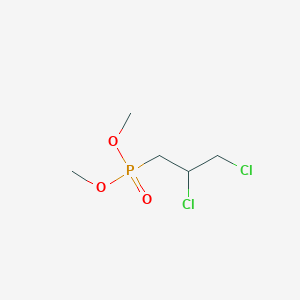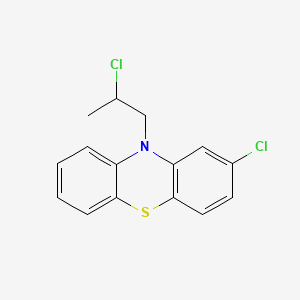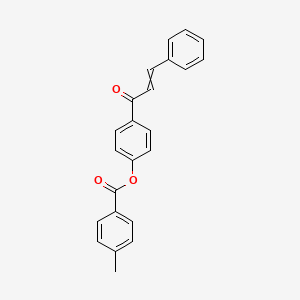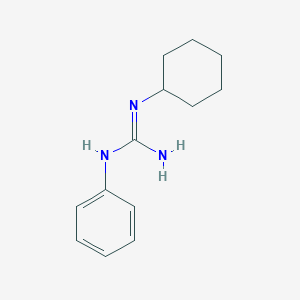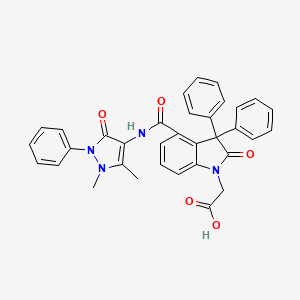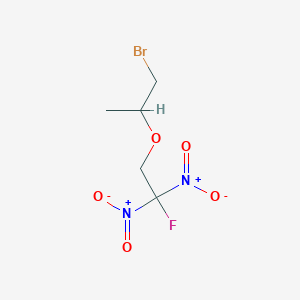![molecular formula C20H25BrN2O B14332471 (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 110008-43-0](/img/structure/B14332471.png)
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings, one of which is substituted with a butyl group and the other with a bromobutoxy group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene typically involves a multi-step process:
Formation of the Bromobutoxy Intermediate: The initial step involves the bromination of butanol to form 4-bromobutanol. This reaction is usually carried out using hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The 4-bromobutanol is then reacted with 4-hydroxyphenyl to form 4-(4-bromobutoxy)phenol. This step involves an etherification reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Diazene Formation: The final step involves the coupling of 4-(4-bromobutoxy)phenol with 4-butylphenylhydrazine to form the desired diazene compound. This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(4-Chlorobutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-[4-(4-Methoxybutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Properties
CAS No. |
110008-43-0 |
|---|---|
Molecular Formula |
C20H25BrN2O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-(4-bromobutoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)22-23-19-11-13-20(14-12-19)24-16-5-4-15-21/h7-14H,2-6,15-16H2,1H3 |
InChI Key |
WPHPQOJLNWVHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)


